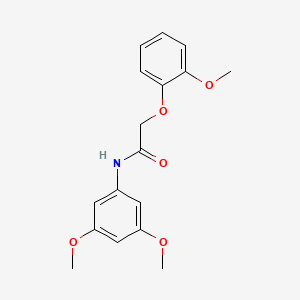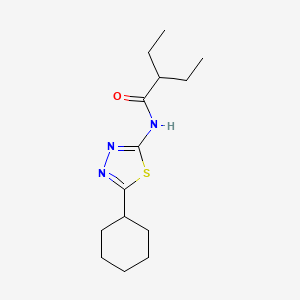
ethyl 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as ENPPC, is a chemical compound that belongs to the class of pyrazole carboxylates. It is a yellow crystalline powder that is used in various scientific research applications due to its unique properties.
Mechanism of Action
ENPPC exerts its anticancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many cancer cells. COX-2 plays a crucial role in the production of prostaglandins, which are involved in the development and progression of cancer. ENPPC also inhibits the activation of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ENPPC has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1beta). It also increases the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduces the levels of malondialdehyde (MDA), which is a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
ENPPC has several advantages as a research tool, including its low toxicity and high solubility in water. However, its high cost and limited availability may limit its use in some experiments.
Future Directions
There are several future directions for research on ENPPC. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Another area of research is the development of novel ENPPC analogs with improved pharmacological properties. Additionally, ENPPC may have potential applications in the treatment of other diseases such as inflammation, neurodegenerative disorders, and cardiovascular diseases.
In conclusion, ENPPC is a promising research tool with potential therapeutic applications in cancer and other diseases. Its unique properties and mechanism of action make it an attractive target for future research.
Synthesis Methods
The synthesis of ENPPC involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with ethyl chloroformate to obtain ENPPC.
Scientific Research Applications
ENPPC has been extensively used in scientific research for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. ENPPC has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-18(22)16-12-20(14-6-4-3-5-7-14)19-17(16)13-8-10-15(11-9-13)21(23)24/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAMYQDBNGUXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)